

Technical Monograph: Spectroscopic Characterization of 2-Phenylcyclododecanone

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Compound of Interest

Compound Name: Cyclododecanone, 2-phenyl-

CAS No.: 50717-87-8

Cat. No.: B14651793

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Introduction & Structural Context

2-Phenylcyclododecanone (

) represents a class of

-arylated macrocycles where ring conformability plays a critical role in spectroscopic output. Unlike rigid small-ring ketones (e.g., cyclohexanone), the 12-membered ring adopts specific low-energy conformations—typically the [3333] square conformation—which significantly influences the magnetic environment of the

-proton and the carbonyl stretching frequency.

Synthesis Context

The primary route for high-purity isolation is the Pd-catalyzed

-arylation of cyclododecanone using bromobenzene, a method pioneered by the Buchwald and Hartwig groups. This pathway minimizes side-products common in base-mediated alkylations (e.g., poly-arylation), ensuring the spectroscopic data reflects the mono-substituted product.

Experimental Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational flexibility of the cyclododecane ring results in broadening of methylene signals, but the

-methine proton provides a distinct diagnostic handle.

¹H NMR Data (400 MHz, CDCl₃)

)

- Diagnostic Signal (

-H): The proton at the C2 position (adjacent to both the carbonyl and the phenyl ring) is the most critical indicator of successful arylation. It appears downfield due to the combined deshielding of the carbonyl anisotropy and the aromatic ring current.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.25 – 7.35	Multiplet (m)	2H	Ar-H (meta)	Typical monosubstituted benzene pattern.
7.18 – 7.24	Multiplet (m)	3H	Ar-H (ortho/para)	Overlapping aromatic signals.
3.65 – 3.75	Doublet of Doublets (dd)	1H	CH-Ph (-proton)	Key Diagnostic: Shifted downfield from ~2.4 ppm (parent ketone) to ~3.7 ppm. The coupling constants (Hz) reflect the dihedral angle in the [3333] conformation.
2.30 – 2.60	Multiplet (m)	2H	-CH	Methylene protons on the other side of the carbonyl (C12).
1.10 – 1.90	Broad Multiplet	18H	Ring -CH -	The "methylene envelope" characteristic of macrocycles.

C NMR Data (100 MHz, CDCl

)

- **Carbonyl Shift:** The ring size effect in cyclododecanone typically places the carbonyl resonance slightly upfield compared to medium rings due to transannular strain relief, but the -phenyl group adds a slight deshielding effect.

Chemical Shift (, ppm)	Assignment	Notes
208.5	C=O (Carbonyl)	Characteristic ketone signal.
139.2	Ar-C (ipso)	Quaternary aromatic carbon.
128.8, 128.2, 126.9	Ar-C (ortho, meta, para)	Standard aromatic signals.
54.5	CH-Ph (-carbon)	Significantly shifted from parent CH (~40 ppm).
40.2	-CH	Methylene alpha to carbonyl (unsubstituted side).
22.0 – 26.5	Ring CH	Cluster of signals for C3–C11 carbons.

B. Infrared (IR) Spectroscopy

IR analysis is useful for confirming the retention of the ketone functionality and the introduction of the aromatic system.

- **Carbonyl Stretch (**

):1708 cm

.

- **Analysis:** Cyclododecanone typically absorbs at ~1710 cm

. The introduction of the phenyl group at the

-position (without conjugation to the C=O) has a minimal effect on the stretching

frequency, unlike

-unsaturated systems which would lower it to ~1680 cm

.

- Aromatic C-H Stretch: 3030 – 3060 cm

(Weak).

- Aromatic Overtones: 1600, 1495 cm

(Ring breathing modes).

- C-H Bending: 700, 750 cm

(Strong).

- Analysis: These two bands are diagnostic for a monosubstituted benzene ring (out-of-plane bending).

C. Mass Spectrometry (MS)

The fragmentation pattern follows standard ketone pathways, with McLafferty rearrangement being a dominant feature due to the availability of

-hydrogens in the large ring.

- Molecular Ion (

): m/z 258

- Base Peak: Often m/z 91 (Tropylium ion,

) or m/z 55.

- Key Fragments:

- m/z 258: Parent Ion.

- m/z 181: Loss of Phenyl (

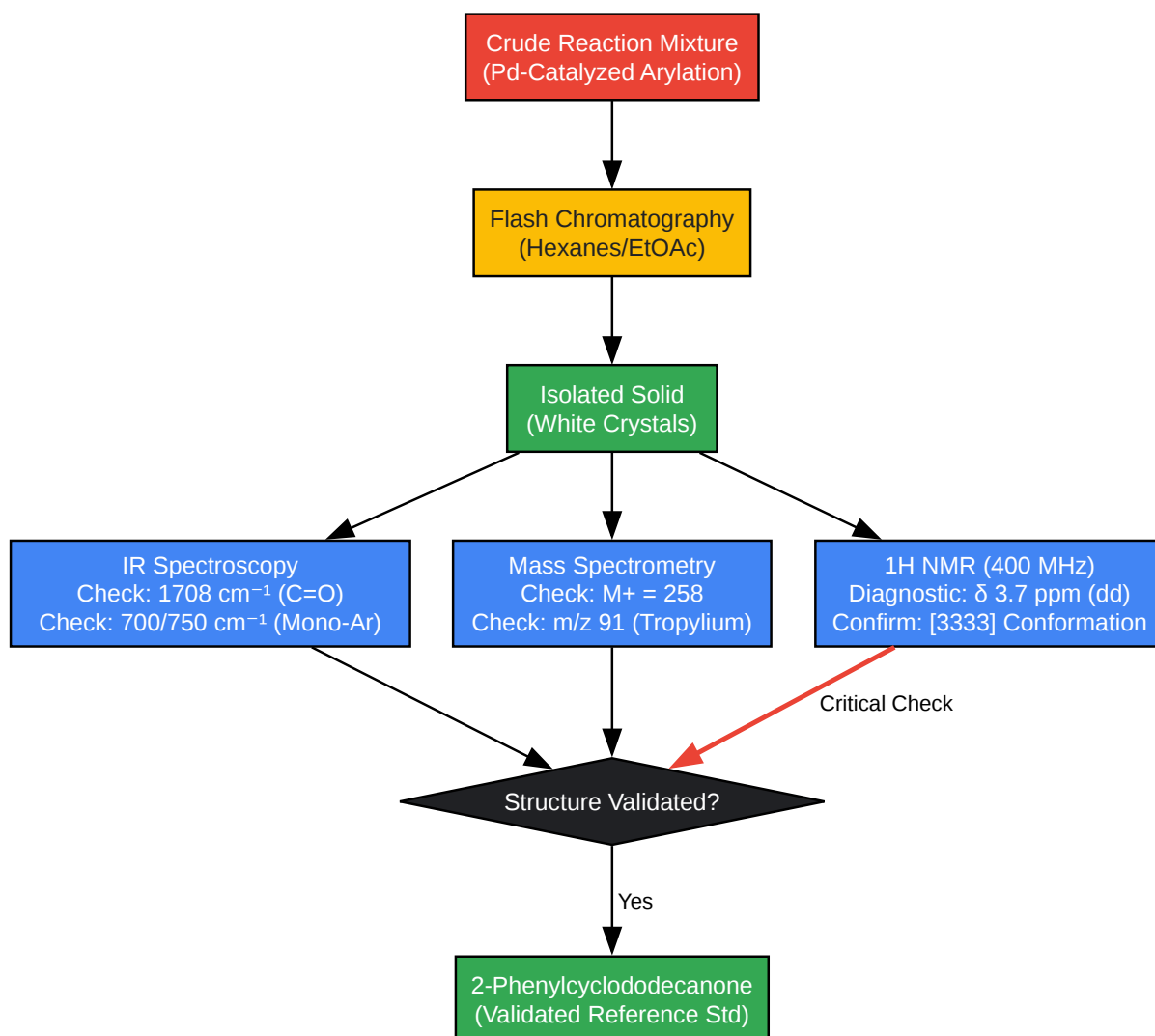
).

- m/z 105: Phenylethyl cation (common in

-phenyl ketones).

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 2-phenylcyclohexanone from crude reaction mixtures.



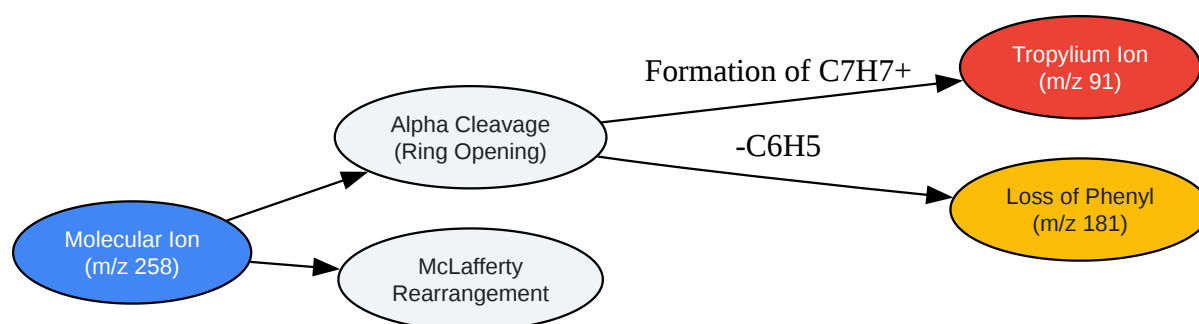
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Caption: Analytical workflow for the isolation and validation of 2-phenylcyclododecanone, highlighting the

-proton NMR signal as the critical decision gate.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is crucial for identifying this compound in biological or metabolic studies. The large ring allows for specific rearrangement not seen in smaller cyclic ketones.



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Caption: Primary fragmentation pathways for 2-phenylcyclododecanone under Electron Impact (EI) ionization.

References

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- Dunitz, J. D., & Shearer, H. M. M. (1960). Structure of the Cyclododecane Molecule. *Helvetica Chimica Acta*. (Foundational work on [3333] conformation). [Link](#)
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